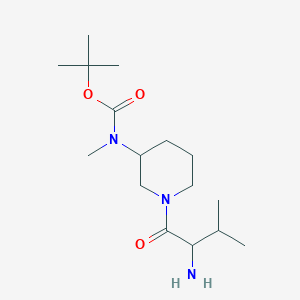

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl carbamate group, a piperidine ring, and an amino acid derivative, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling reactions. One common synthetic route includes:

Protection of the Amino Group: The amino group of the starting material is protected using a tert-butyl carbamate group.

Formation of the Piperidine Ring: The protected amino acid derivative undergoes cyclization to form the piperidine ring.

Coupling Reaction: The piperidine derivative is then coupled with the appropriate carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives or carbamates.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates makes it valuable for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mecanismo De Acción

The mechanism of action of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting or modulating its activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in the desired therapeutic or industrial effect.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl (2-(piperidin-3-yl)propan-2-yl)carbamate

- tert-Butyl methyl(piperidin-3-yl)carbamate

Uniqueness

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate stands out due to its combination of a piperidine ring and an amino acid derivative. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate is a complex organic compound with the molecular formula C16H31N3O3. It is characterized by a piperidine ring, an amino acid derivative, and a tert-butyl carbamate group. This structural configuration is significant for its potential biological activities, particularly in medicinal chemistry and drug development.

The compound can be synthesized through various methods, typically involving key reagents such as tert-butyl chloroformate, piperidine derivatives, and amino acid precursors. The synthesis often requires specific conditions, including the use of solvents like dichloromethane and catalysts such as triethylamine to enhance yields and selectivity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C16H31N3O3 |

| Molecular Weight | 299.41 g/mol |

| Key Functional Groups | Piperidine ring, tert-butyl group, amino acid derivative |

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in modulating enzyme functions and receptor interactions. Its structure allows it to bind effectively to specific molecular targets, potentially influencing pathways related to neuropharmacology and oncology.

While the precise mechanisms of action are still under investigation, preliminary findings suggest that the compound may inhibit or modulate key proteins involved in disease processes. For instance, studies have shown that it can interact with receptors involved in neurotransmission and metabolic pathways.

Case Studies

In one study, the compound was evaluated for its effects on cell viability and apoptosis in cancer cell lines. Results indicated that it could induce apoptosis in a concentration-dependent manner, suggesting its potential as an anti-cancer agent. The exact pathways involved remain to be elucidated but may involve modulation of the apoptotic machinery within cells.

Table 2: Summary of Biological Evaluations

| Study Focus | Findings |

|---|---|

| Cancer Cell Lines | Induced apoptosis in a concentration-dependent manner |

| Receptor Interaction | Potential modulation of neurotransmission pathways |

Comparative Analysis

When compared to similar compounds, this compound shows distinct advantages due to its unique combination of functional groups. This enhances its biological activity and therapeutic applications compared to other piperidine derivatives.

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate | Similar piperidine structure | Lacks methyl substitution on the carbamate |

| N-(tert-butoxycarbonyl)-L-valine piperidine derivative | Different functional groups | Retains piperidine core but differs in amino acid side chain |

Propiedades

Fórmula molecular |

C16H31N3O3 |

|---|---|

Peso molecular |

313.44 g/mol |

Nombre IUPAC |

tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-methylcarbamate |

InChI |

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-8-12(10-19)18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3 |

Clave InChI |

JFPOOFAVDLWUCM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.